molecular formula C9H15N3O2 B13301623 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13301623
M. Wt: 197.23 g/mol
InChI Key: PBECMOPTPDQBRB-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative characterized by a partially saturated six-membered ring with amino, ethyl, and propyl substituents. Its molecular formula is C₈H₁₄N₃O₂, and it has a molecular weight of 184.22 g/mol (calculated from substituent data in ). The compound is identified by CAS No. 1343709-76-1 and InChIKey PBECMOPTPDQBRB-UHFFFAOYSA-N .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-amino-1-ethyl-3-propylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-3-5-12-8(13)7(10)6-11(4-2)9(12)14/h6H,3-5,10H2,1-2H3

InChI Key

PBECMOPTPDQBRB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=CN(C1=O)CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. The Biginelli reaction is a common method used for the synthesis of such tetrahydropyrimidines .

Industrial Production Methods: the Biginelli reaction, due to its simplicity and efficiency, is likely to be adapted for large-scale synthesis with appropriate modifications to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent groups at positions 1, 3, and 5 of the tetrahydropyrimidine-dione core. Below is a detailed comparison:

Substituent Variations and Molecular Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS No. Key References
5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-Ethyl, 3-propyl, 5-amino C₈H₁₄N₃O₂ 184.22 1343709-76-1
5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-Methyl, 5-amino C₅H₇N₃O₂ 141.13 23899-79-8
6-Amino-5-(2-chloroacetyl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-Propyl, 5-(chloroacetyl), 6-amino C₉H₁₁ClN₃O₃ 245.66 743444-45-3
6-Amino-5-(morpholin-4-yl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 1-Propyl, 5-morpholinyl, 6-amino C₁₁H₁₈N₄O₃ 254.29 500696-68-4
5-Hydroxyuracil 5-Hydroxy C₄H₄N₂O₃ 128.09 496-76-4
Key Observations:

Substituent Effects on Molecular Weight: The ethyl and propyl groups in the target compound increase its molecular weight compared to simpler analogs like 5-amino-1-methyl-tetrahydropyrimidine-dione (141.13 g/mol) .

Functional Group Diversity :

  • The chloroacetyl group in introduces electrophilic reactivity, making the compound a candidate for nucleophilic substitution reactions in drug design .
  • The morpholinyl group () enhances hydrogen-bonding capacity, which could improve target binding in biological systems .

Amino vs. Hydroxy Groups: Replacing the 5-amino group with a 5-hydroxy group (as in 5-hydroxyuracil, ) alters tautomeric equilibria and hydrogen-bonding patterns, critical for interactions with enzymes like dihydrofolate reductase .

Biological Activity

5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. Its unique structure, featuring an amino group and carbonyl functionalities, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is C9H15N3O2C_9H_{15}N_3O_2 with a molecular weight of 197.24 g/mol. The compound exhibits a pyrimidine ring with carbonyl groups at positions 2 and 4 and an amino group at position 5. Ethyl and propyl substituents at positions 1 and 3 contribute to its structural complexity .

Table 1: Structural Features

FeatureDescription
Molecular FormulaC9H15N3O2
Molecular Weight197.24 g/mol
Key Functional GroupsAmino group, carbonyl groups

Anticancer Properties

Research indicates that 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits significant anticancer properties. It is believed to interact with specific enzymes or receptors that modulate cell proliferation and survival pathways. This interaction may lead to the inhibition of cancer cell growth by inducing apoptosis or cell cycle arrest .

The compound's mechanism likely involves:

  • Enzyme Inhibition : It may inhibit topoisomerase II (Topo II) activity, which is crucial for DNA replication and transcription in cancer cells .
  • Cell Cycle Arrest : Studies have shown that related compounds can induce G2/M phase arrest in cancer cells, leading to reduced proliferation .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Topoisomerase II Inhibition : A study demonstrated that derivatives of tetrahydropyrimidines exhibited potent inhibitory activity against Topo IIα and Topo IIβ, leading to significant anticancer effects in various human cancer cell lines .
  • Cell Proliferation Studies : Research involving structural analogs has shown that modifications in the substituents can enhance or diminish anticancer activity. For instance, compounds with specific substitutions were found to exhibit improved solubility and metabolic stability while retaining their inhibitory effects on Topo II .

Table 2: Comparative Biological Activities

Compound NameActivity TypeObservations
5-Amino-1-methyl-3-propyl-1,2,3,4-tetrahydropyrimidineAnticancerModerate activity against multiple cancer cell lines
5-Amino-3-methyl-1-propylpyrimidineTopo II InhibitorPotent inhibitor with low cytotoxicity
5-Amino-3-propyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidineAntiproliferativeInduces apoptosis in prostate cancer cells

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